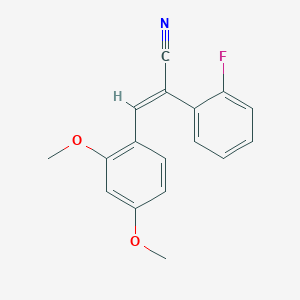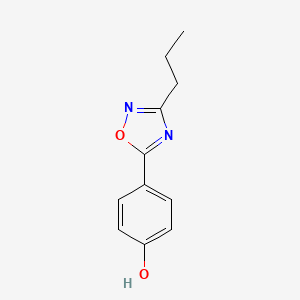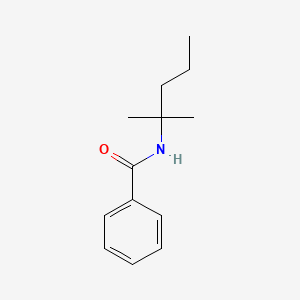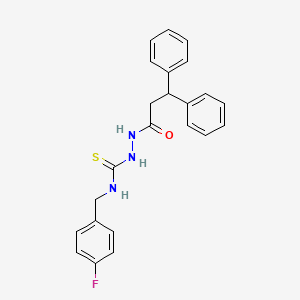
N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as TAK-659 and belongs to the class of benzamide derivatives. TAK-659 has been found to exhibit promising results in preclinical studies for the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
TAK-659 exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B-cells and T-cells. TAK-659 selectively binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to the proliferation and survival of cancer cells and activated T-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. TAK-659 also modulates the immune response by suppressing the activation of T-cells and reducing the production of pro-inflammatory cytokines. In addition, TAK-659 has been found to have a favorable pharmacokinetic profile with high oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its selectivity towards BTK, which reduces the risk of off-target effects and toxicity. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, the limitations of TAK-659 include its relatively short half-life and the potential for drug resistance in cancer cells.
Orientations Futures
There are several potential future directions for the research and development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its antitumor activity. Another potential direction is the investigation of TAK-659 in the treatment of other autoimmune diseases, such as lupus and psoriasis. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 may lead to the discovery of new therapeutic agents for the treatment of cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-methyl-1-butanol with 4-(chloromethyl)benzonitrile to form N-(3-methylbutyl)-4-chloromethylbenzamide. This intermediate is then reacted with morpholine to form N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. TAK-659 has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, by inhibiting the activation of T-cells.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)7-8-18-17(20)16-5-3-15(4-6-16)13-19-9-11-21-12-10-19/h3-6,14H,7-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNNVOGLWBUDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)


![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)


![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)


![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
